(3R)-3-Hydroxyhexanoic acid

Chiral Synthesis Biocatalysis Stereoselective Polymerization

(3R)-3-Hydroxyhexanoic acid (CAS 77877-35-1) is a chiral medium-chain hydroxy fatty acid with the molecular formula C6H12O3 and a single defined stereocenter in the (R)-configuration. It is a naturally occurring intermediate in fatty acid biosynthesis, biosynthesized from 3-oxohexanoic acid by the beta-ketoacyl synthase domain of fatty acid synthase.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 77877-35-1
Cat. No. B3029766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Hydroxyhexanoic acid
CAS77877-35-1
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)O
InChIInChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyHPMGFDVTYHWBAG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Hydroxyhexanoic Acid (CAS 77877-35-1): A Defined Chiral Hydroxy Fatty Acid for Scientific Procurement and Research Applications


(3R)-3-Hydroxyhexanoic acid (CAS 77877-35-1) is a chiral medium-chain hydroxy fatty acid with the molecular formula C6H12O3 and a single defined stereocenter in the (R)-configuration [1]. It is a naturally occurring intermediate in fatty acid biosynthesis, biosynthesized from 3-oxohexanoic acid by the beta-ketoacyl synthase domain of fatty acid synthase [2]. The compound is characterized by a hydroxyl group at the C3 position and a terminal carboxyl group, with physicochemical properties including a boiling point of 259.6±23.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and enthalpy of vaporization of 57.8±6.0 kJ/mol [3]. As the biologically natural (R)-enantiomer, it is the predominant stereoisomer found in metabolic pathways and serves as a key monomeric component in the biosynthesis of biodegradable polyhydroxyalkanoate (PHA) polymers [4].

Sourcing (3R)-3-Hydroxyhexanoic Acid: Why Enantiomeric Purity and Stereochemical Identity Are Non-Negotiable for Reproducible Research and Industrial Outcomes


The procurement of (3R)-3-hydroxyhexanoic acid cannot be satisfied by the racemic mixture (CAS 10191-24-9) or the (3S)-enantiomer (CAS 66997-60-2) without compromising the integrity of stereospecific applications. The (R)-configuration is the biologically active form recognized by metabolic enzymes, including fatty acid synthases and β-oxidation pathways [1]. In polymer chemistry, all monomeric units of naturally biosynthesized polyhydroxyalkanoates (PHAs) are enantiomerically pure and exclusively in the R-configuration [2]; substitution with the racemate or S-enantiomer yields polymers with altered stereoregularity, crystallinity, and thermal/mechanical properties that do not recapitulate those of the naturally derived or stereospecifically synthesized materials [3]. Furthermore, in diagnostic and metabolomics applications, the (R)-enantiomer serves as a specific biomarker for conditions including diabetic ketoacidosis and early breast cancer, whereas the racemic form or S-enantiomer lack equivalent biological relevance and validated diagnostic utility [4][5]. Consequently, for applications requiring defined stereochemistry—asymmetric synthesis, biodegradable polymer engineering, and metabolomics biomarker validation—the procurement of stereochemically defined (3R)-3-hydroxyhexanoic acid is essential.

Quantitative Differentiation of (3R)-3-Hydroxyhexanoic Acid: Evidence-Based Comparison Against Closest Analogs and Alternatives


Stereochemical Identity: (R)-Configuration Confers Biological Activity and Polymer Functionality Not Present in (S)-Enantiomer or Racemate

The (R)-configuration of (3R)-3-hydroxyhexanoic acid is the naturally occurring stereoisomer recognized by biological systems, in contrast to the (3S)-enantiomer (CAS 66997-60-2) which is not a natural metabolite in humans and lacks defined roles in fatty acid biosynthesis [1]. In polymer chemistry, all monomeric units of bacterially synthesized polyhydroxyalkanoates (PHAs) are enantiomerically pure and exclusively in the R-configuration [2]. Substitution with the (S)-enantiomer or racemic mixture (CAS 10191-24-9) yields polymers with altered stereoregularity, which directly impacts crystallinity, thermal properties, and enzymatic degradability [3]. The procurement of the stereochemically defined (R)-enantiomer is therefore mandatory for applications that require biological recognition, stereospecific enzyme catalysis, or the production of polymers with defined stereochemistry.

Chiral Synthesis Biocatalysis Stereoselective Polymerization

Polymer Property Modulation: 3-Hydroxyhexanoate (3-HHx) Incorporation Reduces Melting Enthalpy in PHA Copolymers Compared to 3-Hydroxybutyrate Homopolymer

The incorporation of 3-hydroxyhexanoate (3-HHx) monomers, derived from (3R)-3-hydroxyhexanoic acid, into poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] copolymers significantly reduces the melting enthalpy (ΔHm) relative to poly(3-hydroxybutyrate) [P(3HB)] homopolymer. A recent study using differential scanning calorimetry (DSC) demonstrated a high correlation (r² = 0.98) between the 3-HHx mole fraction and melting enthalpy, with higher 3-HHx content resulting in lower melting enthalpy and correspondingly higher polymer flexibility . For example, a P(3HB-co-3HHx) sample with 10.38 mol% 3-HHx exhibited a melting temperature (Tm) of 171.5 °C and a melting enthalpy (ΔH of Tm) of 48.0 J/g . In contrast, pure P(3HB) homopolymer typically exhibits a Tm of approximately 175 ± 5 °C and a higher degree of crystallinity, resulting in a more brittle material [1]. This quantifiable difference enables tunable thermal and mechanical properties for specific application requirements.

Biopolymers Polyhydroxyalkanoates Thermal Analysis

Chiral Building Block Utility: (R)-3-Hydroxyhexanoic Acid Enables Synthesis of Enantiomerically Pure Pharmaceuticals and Fine Chemicals

(3R)-3-Hydroxyhexanoic acid serves as a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. A patented method (JP3704731) describes the production of optically active 3-hydroxyhexanoic acids via asymmetric hydrolysis of racemic 3-hydroxyhexanoic acid esters using porcine pancreatic lipase, yielding the (R)- and (S)-enantiomers in high optical purity . The method allows for the selective isolation of either enantiomer with high optical purity by controlling the conversion ratio . In contrast, the racemic mixture (CAS 10191-24-9) cannot be directly used for stereospecific synthesis without additional chiral resolution steps, which increase cost and reduce yield. The availability of enantiomerically pure (3R)-3-hydroxyhexanoic acid streamlines synthetic routes for chiral drug candidates and other stereochemically defined products.

Asymmetric Synthesis Chiral Intermediates Pharmaceutical Manufacturing

Diagnostic Biomarker Specificity: Ethyl (R)-3-Hydroxyhexanoate as a Discriminatory Metabolite for Early Breast Cancer Detection

The ethyl ester derivative of (3R)-3-hydroxyhexanoic acid, ethyl (R)-3-hydroxyhexanoate, has been identified as a discriminatory plasma metabolite for the detection of early breast cancer (EBC). In a combined untargeted and targeted metabolomics study, ethyl (R)-3-hydroxyhexanoate was one of six metabolites/features that achieved statistical significance (p < 0.05) and an area under the receiver operating characteristic curve (AUROC) > 0.7 for distinguishing EBC patients from healthy controls [1]. The diagnostic model incorporating these metabolites achieved an AUROC of 0.938 (95% CI: 0.895-0.975) with a sensitivity of 0.90 at a specificity of 0.90 [2]. In contrast, the (S)-enantiomer or racemic mixture of 3-hydroxyhexanoic acid has not been validated as a biomarker in this context, underscoring the importance of stereochemical identity in diagnostic applications. While this evidence pertains to the ethyl ester derivative, it establishes the biological relevance of the (R)-configured 3-hydroxyhexanoate scaffold in human disease states and supports the use of (3R)-3-hydroxyhexanoic acid as a precursor for synthesizing validated diagnostic standards.

Metabolomics Cancer Diagnostics Biomarker Discovery

Monomer Release Efficiency from Bacterial PHA: >90% Yield of (R)-3-Hydroxyhexanoic Acid Achieved Under Optimized Alkaline Degradation

An efficient method for producing enantiomerically pure (R)-3-hydroxyalkanoic acids, including (3R)-3-hydroxyhexanoic acid, from bacterial polyhydroxyalkanoates (PHAs) has been established. At an initial pH of 11, PHA containing 3-hydroxyoctanoic acid and 3-hydroxyhexanoic acid was degraded with an efficiency of over 90% (w/w) within 9 hours, yielding the corresponding monomers in over 90% yield [1]. The purified monomers were confirmed to have exclusively the R-configuration [2]. In contrast, chemical synthesis methods for chiral 3-hydroxyhexanoic acid typically involve multi-step asymmetric reactions with lower overall yields and require expensive chiral catalysts or auxiliaries. This biotechnological route offers a sustainable and high-yield alternative for producing enantiomerically pure (3R)-3-hydroxyhexanoic acid from renewable biomass-derived PHAs.

Bioprocessing Chiral Monomer Production Polymer Degradation

Application Scenarios for (3R)-3-Hydroxyhexanoic Acid: Where This Chiral Monomer Delivers Verifiable Research and Industrial Value


Biodegradable Polymer Engineering: Tunable Thermal and Mechanical Properties via Copolymerization with 3-Hydroxybutyrate

Researchers developing polyhydroxyalkanoate (PHA)-based biodegradable plastics utilize (3R)-3-hydroxyhexanoic acid as a comonomer to synthesize poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. The incorporation of 3-hydroxyhexanoate (3-HHx) units reduces the melting enthalpy (ΔHm) and melting temperature (Tm) of the copolymer relative to pure poly(3-hydroxybutyrate) [P(3HB)], with a documented correlation of r² = 0.98 between 3-HHx mole fraction and ΔHm . This enables the rational design of polymers with tunable flexibility and thermal properties. For example, a copolymer with 10.38 mol% 3-HHx exhibits a Tm of 171.5 °C and ΔHm of 48.0 J/g, offering a balance of thermal stability and processability not achievable with P(3HB) homopolymer . The use of stereochemically defined (3R)-3-hydroxyhexanoic acid ensures that the copolymer maintains the R-configuration found in naturally biosynthesized PHAs, preserving stereoregularity and enzymatic degradability [1].

Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals and Fine Chemicals

(3R)-3-Hydroxyhexanoic acid serves as a valuable chiral synthon in the pharmaceutical and fine chemical industries. Its defined (R)-configuration at C3 enables the stereoselective synthesis of drug candidates, agrochemicals, and other bioactive molecules without the need for additional chiral resolution steps . A patented method using porcine pancreatic lipase-catalyzed asymmetric hydrolysis of racemic 3-hydroxyhexanoic acid esters allows for the production of (3R)-3-hydroxyhexanoic acid in high optical purity . This contrasts with the use of racemic 3-hydroxyhexanoic acid (CAS 10191-24-9), which would introduce an equimolar mixture of stereoisomers and require costly chiral separation to obtain the desired enantiomer. Procuring the pre-resolved (R)-enantiomer streamlines synthetic workflows, improves overall yield, and reduces manufacturing costs for enantiomerically pure pharmaceuticals.

Metabolomics and Clinical Diagnostics: Synthesis of Validated Biomarker Derivatives

The ethyl ester derivative of (3R)-3-hydroxyhexanoic acid, ethyl (R)-3-hydroxyhexanoate, has been validated as a discriminatory plasma biomarker for early breast cancer (EBC) detection, achieving an AUROC of 0.938 in a diagnostic model with 90% sensitivity at 90% specificity . Additionally, (R)-3-hydroxyhexanoic acid itself is an abnormal metabolite detected in the urine and serum of diabetic ketoacidotic patients but absent in healthy controls and non-ketotic diabetics . Researchers developing metabolomics assays and diagnostic standards require stereochemically defined (3R)-3-hydroxyhexanoic acid to synthesize reference materials, calibrators, and internal standards that accurately recapitulate the biologically relevant (R)-enantiomer. Use of the racemic mixture or (S)-enantiomer would compromise assay specificity and quantitative accuracy, as the biological activity and detection sensitivity are stereospecific.

Biotechnological Production of Chiral Monomers via PHA Degradation

Industrial biotechnologists seeking sustainable and scalable routes to enantiomerically pure (R)-3-hydroxyalkanoic acids can employ the degradation of bacterial polyhydroxyalkanoates (PHAs) as a production platform. Under optimized conditions (initial pH 11, 9 hours), PHA containing 3-hydroxyhexanoic acid is degraded with >90% efficiency (w/w) and yields the corresponding (R)-3-hydroxyhexanoic acid monomer in >90% yield . The resulting monomer is enantiomerically pure, confirmed to have exclusively the R-configuration . This bioprocessing route offers a high-yield, sustainable alternative to traditional chemical asymmetric synthesis, leveraging renewable biomass-derived PHAs as the feedstock. Procurement of (3R)-3-hydroxyhexanoic acid from vendors that utilize this or similar biotechnological methods ensures a supply of high-purity, stereochemically defined material for research and industrial applications.

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